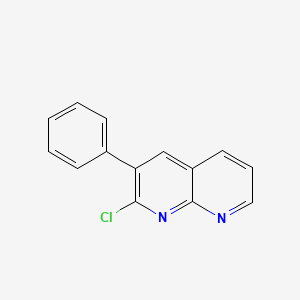

2-chloro-3-phenyl-1,8-Naphthyridine

Description

Significance of the 1,8-Naphthyridine (B1210474) Core in Contemporary Chemical Research

The 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a cornerstone in the development of new chemical entities with diverse applications. digitallibrary.co.in Its rigid, planar structure and the presence of nitrogen atoms make it a versatile building block in medicinal chemistry and materials science. The core's ability to engage in various chemical transformations allows for the synthesis of a vast library of derivatives. ekb.eg

Historically, the discovery of nalidixic acid, a 1,8-naphthyridine derivative with significant antibacterial properties, spurred extensive research into this class of compounds. digitallibrary.co.in This has led to the development of numerous analogues with a wide spectrum of biological activities. The structural framework of 1,8-naphthyridine is a recurring motif in compounds exhibiting pharmacological potential, underscoring its importance in drug discovery.

Positional and Structural Features of 2-chloro-3-phenyl-1,8-Naphthyridine as a Distinct Research Subject

The compound this compound is distinguished by the specific arrangement of its substituents, which are anticipated to profoundly influence its chemical behavior and potential applications. The chlorine atom at the 2-position and the phenyl group at the 3-position are key functional features.

The chloro group at the C2 position is an important reactive site. It can serve as a leaving group in nucleophilic substitution reactions, providing a gateway for the introduction of a wide array of functional groups. This reactivity is crucial for the further chemical modification and diversification of the molecule.

While specific research focusing exclusively on this compound is not extensively documented in the public domain, its synthesis and properties can be inferred from the well-established chemistry of the 1,8-naphthyridine ring system. A plausible and widely utilized method for the introduction of a phenyl group at the C3 position of a heterocyclic core is the Suzuki coupling reaction. ekb.eg This palladium-catalyzed cross-coupling reaction would likely involve the reaction of a 2-chloro-3-halo-1,8-naphthyridine with phenylboronic acid.

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

2-chloro-3-phenyl-1,8-naphthyridine |

InChI |

InChI=1S/C14H9ClN2/c15-13-12(10-5-2-1-3-6-10)9-11-7-4-8-16-14(11)17-13/h1-9H |

InChI Key |

YLEUDVAKEWWDIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)Cl |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable tools for elucidating the structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides granular insights into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of related 1,8-naphthyridine (B1210474) derivatives, distinct signals corresponding to the protons of the naphthyridine core and the phenyl substituent are observed. For instance, in derivatives of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), the proton of the formyl group typically appears as a singlet at a downfield chemical shift, for example around 9.05-9.20 ppm. researchgate.net The protons on the naphthyridine ring exhibit characteristic splitting patterns and chemical shifts depending on their position and coupling with neighboring protons. For example, the proton at position 4 often appears as a singlet, while protons at positions 5, 6, and 7 show doublet or multiplet patterns. researchgate.netekb.eg The protons of the phenyl group typically resonate in the aromatic region of the spectrum. ekb.eg

Interactive Data Table: Representative NMR Data for 1,8-Naphthyridine Derivatives

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-chloro-1,8-naphthyridine-3-carbaldehyde derivatives | 9.05-9.20 (s, 1H, -CHO), 8.18-8.87 (m, protons at C-4, C-5, C-7) | Data not fully available in the provided search results. | researchgate.net |

| Chalcones of 2-chloro-3-formyl-1,8-naphthyridine | 6.80-8.99 (m, aromatic and vinyl protons) | Data not fully available in the provided search results. | ekb.egresearchgate.net |

| 2-hydrazinyl-3-substituted pnrjournal.comresearchgate.netnaphthyridines | 5.74-8.72 (m, aromatic and NH protons) | 107.12-163.20 | pnrjournal.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-chloro-3-phenyl-1,8-naphthyridine and its derivatives, characteristic absorption bands are expected. For instance, the IR spectra of chalcone (B49325) derivatives of 2-chloro-3-formyl-1,8-naphthyridine show absorption bands for the C=C group around 1605 cm⁻¹ and the carbonyl group around 1685-1690 cm⁻¹. ekb.egresearchgate.net A band corresponding to the C-Cl bond is also observed, typically in the range of 650-755 cm⁻¹. ekb.egresearchgate.net These vibrational frequencies provide direct evidence for the presence of specific functional groups within the molecular structure.

Interactive Data Table: Characteristic IR Absorption Bands for 2-chloro-1,8-naphthyridine (B101967) Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C=C (aromatic) | ~1605 | ekb.egresearchgate.net |

| C=O (carbonyl) | ~1685-1690 | ekb.egresearchgate.net |

| C-Cl | ~650-755 | ekb.egresearchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation patterns. For derivatives of this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. nih.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the molecular ion peak cluster, further confirming the presence of a chlorine atom.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the substance. For newly synthesized compounds like derivatives of this compound, the experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. researchgate.netnih.gov

Interactive Data Table: Representative Elemental Analysis Data for 1,8-Naphthyridine Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | C₂₂H₁₅Cl₂N₃O₂ | C, 62.28; H, 3.56; N, 9.90 | C, 62.21; H, 3.72; N, 9.81 | nih.gov |

| 1-Benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | C₂₂H₁₆ClN₃O₂ | C, 67.78; H, 4.14; N, 10.78 | C, 67.71; H, 4.05; N, 10.70 | nih.gov |

Derivatization and Synthetic Modifications of the 2 Chloro 3 Phenyl 1,8 Naphthyridine Scaffold

Functional Group Transformations at the 3-Position

The 3-position of the 2-chloro-3-phenyl-1,8-naphthyridine scaffold, often bearing a formyl group, is a prime site for synthetic elaboration.

Conversion of Formyl to Alkoxy Carbonyl Groups

The formyl group at the 3-position of the 1,8-naphthyridine (B1210474) ring can be readily converted into alkoxy carbonyl groups. eurjchem.comresearchgate.net This transformation is typically achieved through oxidation. One reported method involves the use of N-iodosuccinimide (NIS) and potassium carbonate in the presence of an alcohol (ROH), yielding the corresponding 3-alkoxy carbonyl-1,8-naphthyridine derivatives. eurjchem.comresearchgate.net For instance, reaction with methanol (B129727) or ethanol (B145695) provides the respective methyl or ethyl ester derivatives. researchgate.net

Formation of Chalcone (B49325) Derivatives

Chalcones, characterized by an α,β-unsaturated carbonyl system, can be synthesized from 2-chloro-3-formyl-1,8-naphthyridine. ekb.egresearchgate.net This is typically accomplished through a Claisen-Schmidt condensation reaction. ekb.egresearchgate.net The 2-chloro-3-formyl-1,8-naphthyridine is reacted with various acetophenones or other ketones containing an α-methyl group in the presence of a base, such as ethanolic sodium hydroxide, to yield the corresponding chalcone derivatives. ekb.egekb.eg For example, condensation with acetophenone, p-hydroxy acetophenone, pyridine-3-acetyl, furan-2-acetyl, and indole-2-acetyl has been reported to produce a series of chalcones. ekb.egresearchgate.net These chalcones can be further modified, for instance, by iodination with dimethyl sulfoxide (B87167) and iodine to form iodochalcones, or by bromination to afford dibromide derivatives. ekb.egresearchgate.net

In some cases, the 2-chloro group is first substituted with another nucleophile, such as morpholine (B109124), before the chalcone formation. researchgate.net For example, 2-morpholino-3-formyl-1,8-naphthyridine can be reacted with 2-aminoacetophenone (B1585202) to produce a chalcone with a morpholine moiety at the 2-position. researchgate.net

Introduction of Heterocyclic Systems (e.g., Azetidinones, Oxadiazoles, Thiadiazoles, Triazoles, Tetrazoles)

The versatile formyl group at the 3-position also serves as a key handle for the construction of various heterocyclic rings fused or attached to the 1,8-naphthyridine core.

Azetidinones: 2-Chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) can be converted into Schiff bases by reaction with substituted anilines. Subsequent cyclization of these imines with chloroacetyl chloride in the presence of a base like triethylamine (B128534) leads to the formation of 3-chloro-4-(2-chloro-1,8-naphthyridin-3-yl)-1-arylazetidin-2-ones. eurjchem.comresearchgate.neteurjchem.com

Oxadiazoles, Thiadiazoles, and Triazoles: The formyl group can be transformed into a semicarbazone, which upon treatment with reagents like acetic anhydride (B1165640) can lead to the formation of oxadiazole rings. eurjchem.comresearchgate.net Similarly, reaction of the semicarbazone with thiosemicarbazide (B42300) can lead to thiadiazole derivatives, and further reactions can yield triazole systems. eurjchem.comresearchgate.net

Tetrazoles: The 2-chloro-1,8-naphthyridine-3-carbaldehyde can undergo cyclization with sodium azide (B81097) in a suitable solvent like ethanol to afford tetrazolo[1,5-a] ekb.egeurjchem.comnaphthyridine-4-carbaldehyde. tsijournals.comresearchgate.net This reaction proceeds through an unstable 2-azido intermediate. researchgate.net

Nucleophilic Substitutions and Transformations at the 2-Position (e.g., with Anilines, Morpholine, Sulfur Nucleophiles)

The chlorine atom at the 2-position of the 1,8-naphthyridine ring is susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing a variety of substituents. youtube.commasterorganicchemistry.com The electron-withdrawing nature of the pyridine (B92270) nitrogen activates the C-2 position towards nucleophilic attack. researchgate.net

Anilines: Reaction with various anilines can displace the chloro group to form 2-(arylamino)-1,8-naphthyridine derivatives. youtube.com

Morpholine: The chloro group can be readily displaced by morpholine to yield 2-morpholino-1,8-naphthyridine derivatives. researchgate.net This substitution is often carried out to modify the properties of the final compounds.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as sodium sulfide (B99878), can be used to replace the chlorine atom. For instance, treatment of 2-chloro-1,8-naphthyridine-3-carbaldehyde with sodium sulfide in dimethylformamide (DMF) yields 2-mercapto-1,8-naphthyridine-3-carbaldehyde. eurjchem.comtsijournals.comresearchgate.net

Modifications on the Phenyl Moiety (e.g., Halogenation, Introduction of Nitro Groups)

While the primary focus is often on the naphthyridine core, the phenyl ring at the 3-position can also be functionalized.

Halogenation and Nitration: Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl ring. For example, bromination or nitration can introduce bromo or nitro groups, respectively, at various positions of the phenyl moiety, depending on the reaction conditions and the directing effects of any existing substituents.

Regioselective Functionalization Strategies

Achieving regioselectivity is crucial in the synthesis of complex molecules. In the context of this compound, regioselectivity is often inherent in the reactivity of the different positions of the scaffold.

The Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide is a regioselective method for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine. eurjchem.comresearchgate.net The positions of substituents on the starting N-(pyridin-2-yl)acetamide can direct the cyclization to produce specific isomers.

Furthermore, the distinct reactivity of the 2-chloro group and the 3-formyl group allows for selective transformations at each position. Nucleophilic substitution reactions preferentially occur at the C-2 position, while the formyl group at C-3 is amenable to a wide range of condensation and cyclization reactions. This inherent difference in reactivity allows for a stepwise and controlled functionalization of the this compound scaffold.

Structure Activity Relationship Sar Investigations of 2 Chloro 3 Phenyl 1,8 Naphthyridine Derivatives

Impact of Substituent Position and Chemical Nature on Molecular Interaction Profiles

The specific placement and chemical characteristics of substituents on both the phenyl and naphthyridine rings play a pivotal role in defining the molecular interactions and, consequently, the biological effects of these compounds.

The electronic properties of substituents on the phenyl ring significantly modulate the activity of 2-chloro-3-phenyl-1,8-naphthyridine derivatives. Halogens and other electron-withdrawing groups can alter the electron density distribution across the entire molecule, impacting how it interacts with biological targets. mdpi.comquora.comlibretexts.org

Halogens, being highly electronegative, exert an inductive electron-withdrawing effect, which can be crucial for activity. quora.com However, they also possess lone pairs of electrons that can participate in resonance, donating electron density to the ring. quora.com This dual nature allows for fine-tuning of the electronic properties of the phenyl ring. The position of the halogen is also critical. For instance, in some related heterocyclic compounds, a halogen at the para-position of the phenyl ring has been shown to be essential for interaction with specific amino acid residues in target proteins. mdpi.com

The introduction of cyclic amine moieties, such as morpholine (B109124) or piperidine, at the 2-position of the 1,8-naphthyridine (B1210474) ring has been reported as a strategy to modulate the pharmacological properties of these derivatives. researchgate.net These groups can influence solubility, basicity, and the potential for hydrogen bonding, all of which are critical for molecular recognition and binding affinity.

For example, the synthesis of derivatives containing a morpholine group has been documented, highlighting the chemical feasibility of introducing such moieties. nih.gov The choice between different cyclic amines allows for the exploration of how size, shape, and the presence of additional heteroatoms (like the oxygen in morpholine) affect the biological activity profile.

Substituents at the 6 and 7-positions of the 1,8-naphthyridine ring also play a significant role in determining the biological activity of this class of compounds. Modifications at these positions can influence the electronic properties of the naphthyridine core and provide additional points of interaction with biological targets.

For instance, the presence of an amino group at the C-7 position and a 2'-thiazolyl group at the N-1 position have been identified as essential for cytotoxicity in certain 1,8-naphthyridine derivatives. nih.gov Similarly, the introduction of a methyl group at C-7 has been noted in the structure-activity relationship studies of some derivatives. nih.gov

Correlation between Structural Features and Observed Functional Outcomes

A clear correlation exists between the specific structural features of this compound derivatives and their resulting functional outcomes. The strategic placement of various substituents allows for the modulation of their biological activities, which include anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

For instance, in a series of naphthyridine derivatives, compounds bearing a cyano group at the C-3 position, an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, and alkoxy groups at C-7 of a related quinoline (B57606) ring showed optimal antitumor activity. nih.gov In other 1,8-naphthyridine series, aminopyrrolidine at C-7 and a carboxy group at C-3 were crucial for cytotoxicity. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to rationalize the cytotoxic activities of some naphthyridine derivatives. nih.gov These studies have highlighted the importance of specific structural elements. For example, contour maps from these analyses suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with the C-2 naphthyl ring, were important for cytotoxicity in several human cancer cell lines. nih.gov Hydrogen bond donor groups at the C-1 NH of the naphthyridine and certain positions of the naphthyl ring were shown to enhance activity. nih.gov

The functional outcomes are a direct consequence of how these structural modifications influence the molecule's ability to interact with its biological target.

Ligand Efficiency and Binding Affinity Considerations within Structural Analogues

Ligand efficiency (LE) and binding affinity are crucial metrics in drug discovery for evaluating the quality of a compound. taylorandfrancis.comcore.ac.uk Binding affinity refers to the strength of the interaction between a ligand and its target, while ligand efficiency provides a measure of the binding energy per non-hydrogen atom, thus normalizing for molecular size. taylorandfrancis.comcore.ac.uk

For a series of structural analogues, it is not sufficient for a compound to have high binding affinity; it must also exhibit good ligand efficiency. nih.gov A high LE indicates that the molecule is making optimal use of its atoms to achieve its potency, which is a desirable characteristic for a lead compound. taylorandfrancis.com

Within the context of this compound analogues, modifications aimed at improving binding affinity must also consider the impact on ligand efficiency. For example, adding a bulky substituent might increase the number of van der Waals contacts and improve affinity, but if the gain in binding energy is not proportional to the increase in molecular weight, the ligand efficiency may decrease.

Lipophilic efficiency (LipE), which relates potency to lipophilicity, is another important parameter. nih.gov While lipophilicity can play a role in target engagement for some classes of compounds, an optimal balance is necessary to maintain favorable pharmacokinetic properties. nih.gov

By systematically analyzing the binding affinities, ligand efficiencies, and lipophilic efficiencies of a series of analogues, researchers can identify the most promising candidates for further development. This approach helps to avoid the unnecessary increase in molecular size and lipophilicity that can often lead to poor drug-like properties.

Interactive Data Tables

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

| Substituent at Phenyl Ring | Position | Observed Effect | Reference |

| Halogen | para | Essential for interaction with specific amino acid residues | mdpi.com |

| Nitro (-NO2) | ortho, para | Increases reactivity towards nucleophilic substitution | doubtnut.com |

| Cyano (-CN) | Not specified | Decreased expression of certain proteins | mdpi.com |

Table 2: Influence of Naphthyridine Ring Substituents on Cytotoxicity

| Substituent | Position | Observed Effect | Reference |

| Aminopyrrolidine | C-7 | Essential for cytotoxicity | nih.gov |

| 2'-Thiazolyl | N-1 | Essential for cytotoxicity | nih.gov |

| Carboxy | C-3 | Essential for cytotoxicity | nih.gov |

| Methyl | C-7 | Noted in SAR studies | nih.gov |

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For the 1,8-naphthyridine (B1210474) scaffold, molecular docking has been widely applied to explore its therapeutic potential. For instance, various derivatives have been docked into the active sites of several key enzymes and receptors.

Adenosine (B11128) A2A Receptor: In studies of potential anti-Parkinson's agents, newly synthesized 1,8-naphthyridine derivatives were evaluated for their ability to bind to the Adenosine A2A receptor. These in-silico studies indicated that modifications at the 3rd position of the naphthyridine nucleus, where the phenyl group resides in 2-chloro-3-phenyl-1,8-naphthyridine, can significantly enhance binding efficiency. nih.gov

H1 Receptor: To investigate potential antihistaminic effects, new 1,8-naphthyridine-3-carboxylic acid derivatives were designed and subjected to molecular docking. These studies aimed to understand the binding modes of the compounds within the active site of the H1 receptor. nih.govrsc.org

Topoisomerase II: Certain novel 1,8-naphthyridine derivatives have been evaluated as potential anticancer agents by docking them with topoisomerase II. One study reported a high binding energy score (ΔG = -95.16 kcal/mol) for a derivative, suggesting strong interaction with the enzyme and intercalation with DNA, which could lead to a reduction in cancer-cell proliferation.

These examples highlight that the interaction of 1,8-naphthyridine derivatives is highly dependent on the specific substitutions on the core structure. For this compound, docking studies would be essential to predict its potential biological targets and to elucidate how the chloro and phenyl groups at the 2 and 3 positions, respectively, influence its binding affinity and selectivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. By calculating the electron density, DFT can provide insights into a molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and spectroscopic properties.

While direct DFT studies on this compound are scarce, research on related structures demonstrates the utility of this approach. For example, DFT calculations have been employed to study the synthetic mechanisms and spectroscopic properties of novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives. In that research, the calculated maximum absorption wavelengths agreed well with experimental data, and analysis of the HOMO and LUMO densities provided insight into the electronic transitions.

For this compound, DFT calculations could predict key aspects of its reactivity and electronic profile:

Molecular Geometry: Optimization of the molecular structure to find the most stable conformation.

Electronic Properties: Calculation of the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors: Determination of global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index.

Spectroscopic Prediction: Simulation of IR and NMR spectra to aid in experimental characterization.

Table 1: Representative Data from DFT Calculations on a Related Pyrrolo[1,8-naphthyridine] System

| Property | Calculated Value | Significance |

| Absorption Maximum (λmax) | ~395 nm | Corresponds to π→π* electronic transitions and agrees with experimental data. |

| HOMO Energy | Varies by derivative | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Varies by derivative | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Varies by derivative | Relates to the chemical reactivity and stability of the compound. |

This table is illustrative and based on findings for related pyrrolo[1,8-naphthyridine] derivatives to show the type of data generated from DFT studies.

In Silico Simulation Studies (e.g., Molecular Dynamics)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are often used to refine the results of molecular docking. While docking provides a static snapshot of a ligand-protein complex, MD simulations reveal the dynamic stability of these interactions in a simulated physiological environment.

Studies on 1,8-naphthyridine derivatives have utilized MD simulations to validate docking results. For instance, after docking derivatives into the human A2A receptor, MD simulations suggested that the most promising compounds formed a stable complex with the receptor over the simulation period. nih.gov

An MD simulation of this compound bound to a putative target would involve:

Placing the docked complex in a simulation box with water molecules and ions.

Minimizing the system's energy to remove steric clashes.

Gradually heating and equilibrating the system to physiological temperature and pressure.

Running a production simulation for a set duration (e.g., nanoseconds to microseconds).

Analysis of the simulation trajectory can provide information on the stability of the protein-ligand interactions, conformational changes in the ligand or protein, and the role of water molecules in the binding site.

Prediction of Molecular Properties and Reactivity Profiles

The combination of computational methods allows for the generation of a detailed profile of a molecule's properties and potential reactivity before it is synthesized. For this compound, these predictions are crucial for guiding further experimental work.

The reactivity profile is largely determined by the electronic properties calculated via DFT. The distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) map, another DFT output, can visualize the electron-rich and electron-poor regions of the molecule, further guiding predictions of intermolecular interactions.

While a complete, experimentally validated profile for this compound is not available, in silico tools can predict a range of physicochemical properties.

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value | Method/Significance |

| Molecular Formula | C₁₄H₉ClN₂ | - |

| Molecular Weight | 240.69 g/mol | - |

| pKa | 2.24 ± 0.10 | Prediction based on chemical structure; indicates acidity. lookchem.com |

| LogP | 3.7 | A measure of lipophilicity, important for pharmacokinetic properties. |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | Predicts drug transport properties such as membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Influences binding interactions with biological targets. |

| Hydrogen Bond Donors | 0 | Influences binding interactions with biological targets. |

| Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule. |

Note: LogP, TPSA, and other values are typically generated by cheminformatics software based on the molecular structure and may vary slightly between different prediction algorithms.

These predicted properties, combined with insights from molecular docking, DFT, and MD simulations, provide a comprehensive theoretical foundation for understanding the chemical and biological characteristics of this compound.

Molecular Target Engagement and Mechanistic Insights

Interactions with Nucleic Acid Processing Enzymes (e.g., DNA Gyrase, Topoisomerase II, Topoisomerase IV)

The 1,8-naphthyridine (B1210474) scaffold is a well-established pharmacophore known to interact with bacterial DNA gyrase and topoisomerase enzymes. This activity is the basis for the antibacterial effects of nalidixic acid and various fluoroquinolone antibiotics which share a similar structural core. nih.govnih.govnih.gov Studies on 1,8-naphthyridine derivatives have demonstrated that they can act as inhibitors of these enzymes, thereby disrupting DNA replication in bacteria. nih.gov Some have been shown to potentiate the effects of fluoroquinolones against multi-resistant bacterial strains. nih.gov

Furthermore, certain novel 1,8-naphthyridine derivatives have been specifically designed and synthesized as potential topoisomerase II inhibitors for anticancer applications. nih.gov Molecular docking studies of some of these compounds have suggested a binding pattern within the etoposide (B1684455) binding pocket of topoisomerase IIβ. nih.gov

However, there is no specific research available that details the interaction of 2-chloro-3-phenyl-1,8-naphthyridine with DNA gyrase, topoisomerase II, or topoisomerase IV. While its structural similarity to other active 1,8-naphthyridines suggests potential for similar activity, dedicated studies are required to confirm and characterize such interactions.

Modulation of Intracellular Signaling Pathways (e.g., cAMP levels)

A comprehensive search of scientific databases did not yield any studies specifically investigating the effect of This compound on intracellular signaling pathways, such as the modulation of cyclic AMP (cAMP) levels. While some derivatives of the broader adenosine (B11128) class, like 8-chloro-cAMP, are known to influence these pathways, similar data for the 1,8-naphthyridine class, and specifically for the 2-chloro-3-phenyl substituted variant, is not available. nih.gov

Engagement with Specific Enzymes (e.g., Enoyl-ACP Reductase (InhA))

The enzyme enoyl-acyl carrier protein (ACP) reductase, particularly InhA from Mycobacterium tuberculosis, is a key target for antitubercular drugs. Some derivatives of the 1,8-naphthyridine scaffold have been investigated as potential inhibitors of this enzyme family. For instance, certain naphthyridin-2-one derivatives bearing an indole (B1671886) moiety have been identified as potent inhibitors of the bacterial enoyl-ACP reductases FabI and FabK. nih.gov

Despite these findings within the broader chemical class, no studies were found that specifically evaluate the binding or inhibitory activity of This compound against Enoyl-ACP Reductase (InhA) or related enzymes.

Identification of Other Molecular Receptors or Subcellular Components

The versatility of the 1,8-naphthyridine scaffold has led to its exploration against a wide array of other molecular targets. nih.govtandfonline.com For example, different derivatives have been synthesized and evaluated for activity as:

Anticancer agents targeting telomerase. ekb.eg

Agents for neurodegenerative disorders like Alzheimer's disease. ekb.egresearchgate.nettsijournals.com

Antileishmanial compounds, although substitutions at the 2- and 3-positions of the naphthyridine ring have sometimes led to weaker activity in this context. nih.gov

A study focusing on a carbene insertion reaction reported the synthesis of the isomeric compound, 3-chloro-2-phenyl-1,8-naphthyridine, albeit in a very low yield, indicating that this specific substitution pattern has been of some chemical interest. thieme-connect.de However, no biological activity or target engagement was reported for this isomer.

Crucially, no specific molecular receptors or subcellular components have been identified as targets for This compound in the available scientific literature.

Emerging Trends and Future Research Perspectives

Exploration of Novel Functionalized Derivatives with Tailored Molecular Interactions

The functionalization of the 1,8-naphthyridine (B1210474) core is a key area of research aimed at creating new derivatives with specific and enhanced biological activities. While direct functionalization of 2-chloro-3-phenyl-1,8-naphthyridine is not extensively documented, the reactivity of the 1,8-naphthyridine ring system suggests numerous possibilities for creating a diverse library of novel compounds.

Future research will likely focus on modifying the phenyl and chloro substituents of this compound. For instance, the chlorine atom at the 2-position can be substituted with various nucleophiles to introduce different functional groups, potentially modulating the compound's electronic and steric properties. The phenyl ring at the 3-position offers another site for modification, where the introduction of different substituents on the phenyl ring could significantly influence the molecule's interaction with biological targets.

The synthesis of related compounds, such as 2-chloro-3-formyl-1,8-naphthyridine, has been reported, and this formyl derivative has been used as a precursor for a variety of other derivatives, including chalcones, azetidinones, and heterocyclic systems. rsc.orgrsc.orgsphinxsai.comnih.gov This highlights the potential for using this compound as a scaffold to generate a wide array of new molecules with tailored properties for specific therapeutic applications.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of 1,8-naphthyridine derivatives has traditionally relied on methods that can be harsh and environmentally unfriendly. However, there is a growing emphasis on the development of "green" and sustainable synthetic routes. Recent advancements in this area offer promising avenues for the synthesis of this compound and its derivatives.

One notable development is the use of water as a solvent in the Friedländer reaction, a key step in the synthesis of many 1,8-naphthyridines. rsc.orgnih.govacs.org This approach not only reduces the reliance on volatile organic solvents but can also lead to higher yields and simpler purification processes. Furthermore, the use of biocompatible ionic liquids as catalysts presents another green alternative to traditional acid or base catalysts. nih.gov Microwave-assisted synthesis is another technique that has been shown to accelerate reaction times and improve yields in the synthesis of naphthyridine derivatives. sphinxsai.com

A reported synthesis of 2,3-diphenyl-1,8-naphthyridine utilized an ionic liquid as both the catalyst and solvent in a Friedländer reaction, showcasing a more environmentally benign approach. nih.gov While a specific sustainable synthesis for this compound is not yet detailed, these advancements in green chemistry provide a clear roadmap for developing more efficient and eco-friendly methods for its production on a larger scale. rsc.orgnih.govacs.org

Integration of High-Throughput Screening Approaches in SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. High-throughput screening (HTS) has revolutionized this process by allowing for the rapid testing of large libraries of compounds. nih.govnih.govthermofisher.com While specific HTS data for this compound is not available, the application of this technology to the broader class of 1,8-naphthyridines provides a framework for future research.

HTS assays can be used to screen a library of this compound derivatives against a wide range of biological targets, such as enzymes and receptors, to identify "hits" with desired activities. nih.govnih.gov This data can then be used to build robust SAR models that can guide the design of more potent and selective compounds. For example, SAR studies on other phenyl-substituted naphthyridines have shown that the nature and position of substituents on the phenyl ring can have a significant impact on their biological activity. nih.gov

The integration of HTS with computational modeling can further accelerate the drug discovery process. By combining experimental screening data with in silico predictions, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Expansion of Molecular Interaction Profiling for Comprehensive Understanding

A thorough understanding of how a compound interacts with its molecular targets is essential for rational drug design. While the specific molecular targets of this compound are not well-defined, research on other 1,8-naphthyridine derivatives has revealed a range of potential biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govnih.gov

Some 1,8-naphthyridine derivatives have been shown to target bacterial topoisomerases, enzymes essential for DNA replication, making them effective antibacterial agents. nih.gov Others have been found to inhibit viral replication or interfere with cancer cell proliferation. acs.orgworktribe.com Furthermore, certain 1,8-naphthyridine derivatives have been developed as fluorescent probes that can target and visualize specific organelles within living cells, such as mitochondria and lysosomes. rsc.org

Future research on this compound should aim to identify its specific molecular targets and elucidate its binding modes. Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into these interactions at the atomic level. A comprehensive molecular interaction profile will be instrumental in understanding the compound's mechanism of action and for the development of more effective and targeted therapies.

Q & A

Q. What are the common synthetic pathways for preparing 2-chloro-3-phenyl-1,8-naphthyridine, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclization or substitution reactions. Key methods include:

- Friedlander Reaction : Acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds. This method requires optimized conditions (e.g., ionic liquids or microwave irradiation) to reduce harsh reaction parameters and improve yields .

- Nucleophilic Substitution : Reacting chlorinated naphthyridine precursors with phenyl-containing nucleophiles. For example, 4-chloro-1,8-naphthyridine derivatives undergo substitution with phenyl groups under alkaline conditions (e.g., PhONa in Me2NCHO at 80°C, yielding ~77%) .

- Multi-Step Procedures : Sequential reactions such as cyclization followed by halogenation. Polyphosphoric acid-mediated cyclization at 478–483 K for 5 hours is a critical step in forming the naphthyridine core .

Key Factors : Solvent choice (e.g., DMF for polar intermediates), temperature control (to avoid side reactions), and purification methods (column chromatography or recrystallization) significantly impact yield and purity .

Q. How does the introduction of substituents (chloro, phenyl) affect the electronic structure and reactivity of the 1,8-naphthyridine core?

- Electronic Effects : The chloro group at position 2 is electron-withdrawing, polarizing the naphthyridine ring and enhancing electrophilic reactivity at adjacent positions. The phenyl group at position 3 introduces steric bulk and π-π stacking potential, which can stabilize transition states in substitution reactions .

- Reactivity Trends : Chloro substituents facilitate nucleophilic displacement (e.g., amination or alkoxylation), while phenyl groups can direct regioselectivity in further functionalization. For example, steric hindrance from the phenyl group may favor reactions at the less hindered 5- or 7-positions .

- Spectroscopic Correlations : UV-Vis and NMR data show bathochromic shifts in absorption spectra due to extended conjugation from the phenyl group, corroborated by computational studies .

Advanced Research Questions

Q. How can crystallographic data (e.g., bond lengths, dihedral angles) inform the design of derivatives with enhanced bioactivity?

- Structural Insights : X-ray crystallography reveals that the naphthyridine core is nearly planar (dihedral angle: ~3.08°), with phenyl substituents inclined at ~72.51° relative to the core. This planar geometry facilitates intercalation into DNA or protein binding pockets .

- Bond Length Analysis : Shortened C–Cl and C–N bond lengths (e.g., 1.7392 Å for C–Cl) indicate strong σ-withdrawing effects, which can be leveraged to design electrophilic warheads for covalent inhibitors .

- Packing Interactions : π-π stacking between phenyl groups and aromatic residues in target proteins (observed in crystal packing) can guide modifications to optimize hydrophobic interactions .

Q. What are the key challenges in regioselectively introducing functional groups to the 1,8-naphthyridine ring, and how can they be addressed?

- Regioselectivity Issues : Competing reactivity at positions 2, 4, and 7 due to electronic and steric factors. For example, chloro groups at position 2 direct substitutions to the 4-position, but steric bulk from phenyl groups may hinder access .

- Strategies :

- Directing Groups : Use of temporary protecting groups (e.g., Boc) to block specific positions during synthesis .

- Catalytic Control : Transition-metal catalysts (e.g., Pd) for cross-coupling reactions at less reactive sites .

- Computational Modeling : DFT calculations to predict activation barriers for substitution at different positions .

Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) from isothermal titration calorimetry (ITC) explain binding mechanisms of derivatives with biological targets?

- Case Study : Methyl-substituted naphthyridines show increased binding affinity (ΔGobs) due to reduced entropy loss (ΔS) upon binding. For example, adding methyl groups to 2-amino-1,8-naphthyridine increases binding constants from 0.30 × 10⁶ M⁻¹ (AND) to 19 × 10⁶ M⁻¹ (ATMND) .

- Thermodynamic Drivers :

- Hydrophobic Effects : Negative ΔCp values (e.g., −217 cal/mol·K for ATMND) indicate burial of hydrophobic surfaces upon binding, a key driver for affinity .

- Enthalpy-Entropy Compensation : Chloro and phenyl substituents enhance enthalpy (ΔH) via polar interactions but may incur entropic penalties due to rigidification. Balancing these effects is critical for optimizing drug-like properties .

Methodological Recommendations

- Synthesis : Prioritize Friedlander reactions with green solvents (e.g., ethanol/water mixtures) to reduce environmental impact .

- Characterization : Combine X-ray crystallography with DFT-optimized molecular docking to predict bioactivity .

- Binding Studies : Use ITC alongside surface plasmon resonance (SPR) to dissect kinetic and thermodynamic contributions to affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.